Benzyl 4-(acryloyloxy)benzoate
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Overview
Description
Benzyl 4-(acryloyloxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of both benzyl and acryloyloxy groups attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(acryloyloxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with benzyl alcohol, followed by the introduction of the acryloyloxy group. The reaction conditions often include the use of acidic or basic catalysts to facilitate the esterification process. For instance, sulfuric acid can be used as an acidic catalyst, while potassium carbonate can serve as a basic catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-(acryloyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The acryloyloxy group can be reduced to form corresponding alcohols.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) in an aqueous medium.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols.
Substitution: Substituted benzoates.
Scientific Research Applications
Benzyl 4-(acryloyloxy)benzoate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of liquid crystalline polymers, which exhibit unique optical and mechanical properties.
Materials Science: The compound is utilized in the development of advanced materials with specific functionalities, such as responsive coatings and adhesives.
Biological Studies: It serves as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.
Medical Research: Investigations into its potential use in drug delivery systems and as a component in topical formulations.
Mechanism of Action
The mechanism of action of Benzyl 4-(acryloyloxy)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may undergo hydrolysis to release benzoic acid and benzyl alcohol, which can exert antimicrobial effects. The acryloyloxy group can participate in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of materials .
Comparison with Similar Compounds
Benzyl benzoate: Used as an insect repellent and in the treatment of scabies.
Methyl benzoate: Known for its use in fragrances and as a solvent.
Ethyl benzoate: Utilized in flavorings and as a plasticizer.
Uniqueness: Benzyl 4-(acryloyloxy)benzoate is unique due to the presence of the acryloyloxy group, which imparts distinct polymerization capabilities. This makes it particularly valuable in the synthesis of liquid crystalline polymers and advanced materials .
Properties
CAS No. |
532435-66-8 |
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Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
benzyl 4-prop-2-enoyloxybenzoate |
InChI |
InChI=1S/C17H14O4/c1-2-16(18)21-15-10-8-14(9-11-15)17(19)20-12-13-6-4-3-5-7-13/h2-11H,1,12H2 |
InChI Key |
WYEJAZSXKWMGOE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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